4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide
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Overview
Description
4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide is a heterocyclic compound that contains a thiadiazole ring. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the thiadiazole ring in this compound allows it to interact strongly with biological targets, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide typically involves the reaction of 5-chloro-1,2,3-thiadiazole with thiomorpholine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide involves its interaction with biological targets, such as enzymes and receptors. The thiadiazole ring can form strong interactions with these targets, leading to inhibition or modulation of their activity. This compound may also interfere with cellular processes, such as DNA replication and protein synthesis, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- 2-(1,2,3-Thiadiazol-4-yl)-5-methylthiophene
Uniqueness
4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)thiomorpholine 1,1-dioxide is unique due to the presence of both the thiadiazole ring and the thiomorpholine moiety. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C7H10ClN3O2S2 |
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Molecular Weight |
267.8 g/mol |
IUPAC Name |
4-[(5-chlorothiadiazol-4-yl)methyl]-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C7H10ClN3O2S2/c8-7-6(9-10-14-7)5-11-1-3-15(12,13)4-2-11/h1-5H2 |
InChI Key |
BPOLJFHNEDPXDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=C(SN=N2)Cl |
Origin of Product |
United States |
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